Product packaging for 10-Dodecen-1-ol(Cat. No.:CAS No. 35237-63-9)

10-Dodecen-1-ol

Cat. No.: B110291
CAS No.: 35237-63-9
M. Wt: 184.32 g/mol
InChI Key: JLQAHGGMRAJUMJ-UHFFFAOYSA-N
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Description

10-Dodecen-1-ol is a monounsaturated fatty alcohol with the molecular formula C12H24O and a molecular weight of 184.32 g/mol . It is a significant semiochemical, playing a crucial role in insect chemical communication systems and is utilized by researchers in the field of entomology as a pheromone or behavioral modifier . This compound has also been identified in phytochemical assessments, being found as a constituent in the methanol extract of Mimusops elengi Linn. unripe fruits, indicating its relevance in plant biochemistry and natural product research . Furthermore, its structural analogs and derivatives, such as the acetate and propionate esters, are also studied, highlighting its utility as a versatile chemical intermediate . In analytical chemistry, the compound is well-characterized, with available data including standard Kovats Retention Indices for GC-MS identification—1478 on a DB-5 column and 2035 on a DB-Wax column—which are essential for method development and compound verification in complex mixtures . This compound is offered for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B110291 10-Dodecen-1-ol CAS No. 35237-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35237-63-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-10-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3

InChI Key

JLQAHGGMRAJUMJ-UHFFFAOYSA-N

SMILES

CC=CCCCCCCCCCO

Canonical SMILES

CC=CCCCCCCCCCO

Synonyms

(10E)-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol;  Trans-10-Dodecenol;  trans-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol

Origin of Product

United States

Chemical and Physical Properties of 10 Dodecen 1 Ol

10-Dodecen-1-ol is a colorless liquid whose properties are defined by its 12-carbon backbone, terminal hydroxyl group, and a double bond at the C-10 position. It exists as two geometric isomers, (E)-10-dodecen-1-ol and (Z)-10-dodecen-1-ol, with the (E)-isomer being more commonly studied due to its biological relevance.

Interactive Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₄O ontosight.ai
Molecular Weight184.32 g/mol ontosight.ai
Boiling Point259-261 °C at 760 mmHg thegoodscentscompany.com
Density~0.85 g/cm³ ontosight.ai
CAS Number (E-isomer)35237-63-9
AppearanceColorless liquid thegoodscentscompany.com
SolubilitySoluble in alcohol, insoluble in water. thegoodscentscompany.comchemicalbook.com

Synthesis of 10 Dodecen 1 Ol

The synthesis of 10-dodecen-1-ol, particularly with stereocontrol to yield the desired (E)-isomer, has been accomplished through several established organic chemistry methodologies.

Reduction of Alkynes : A common and effective method for producing (E)-alkenes is the reduction of an internal alkyne. The synthesis of (E)-10-dodecen-1-ol can be achieved by the reduction of 10-dodecyn-1-ol (B1221035) using reagents such as lithium metal in liquid ammonia. rsc.org This approach provides high stereoselectivity for the trans product.

Grignard Reactions : Multi-step syntheses involving Grignard reagents are also employed. One such route begins with 1,9-nonandiol, which is converted to a bromo-alcohol and then protected. researchgate.net A subsequent coupling reaction with a suitable Grignard reagent, followed by deprotection and reduction, yields the target alcohol. researchgate.netbch.ro For instance, coupling a Grignard reagent derived from a protected bromo-alcohol with an appropriate electrophile can build the carbon skeleton before the final functional group manipulations. oup.comgoogle.comresearchgate.net

The Wittig Reaction : The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with good stereochemical control. google.com While specific examples for this compound are part of larger multi-step syntheses, the general strategy involves reacting a suitable phosphonium (B103445) ylide with an aldehyde. researchgate.net For example, a C10 phosphonium ylide can be reacted with acetaldehyde (B116499) to form the dodecene backbone. The stereochemical outcome (Z or E) can be influenced by the nature of the ylide and the reaction conditions. rsc.org

Olefin Metathesis : Modern synthetic strategies increasingly utilize olefin metathesis for its efficiency and functional group tolerance. uantwerpen.bescielo.br Cross-metathesis between a shorter-chain terminal alkene and a functionalized olefin like 10-undecen-1-ol (B85765), using a ruthenium-based catalyst (e.g., Grubbs catalyst), can construct the C12 chain of this compound. google.comacs.org

Interactive Table 2: Comparison of Synthesis Methods for this compound

MethodStarting Materials (Examples)Key FeaturesStereoselectivity
Alkyne Reduction10-Dodecyn-1-ol, Lithium/AmmoniaDirect reduction to the alkene.High for (E)-isomer.
Grignard Reaction1,9-Nonandiol, Grignard reagentsMulti-step process, versatile for building carbon framework. researchgate.netDependent on subsequent reduction steps.
Wittig ReactionC10-alkyltriphenylphosphonium bromide, AcetaldehydeForms the C=C bond directly. google.comresearchgate.netTunable (Z or E) based on reagents and conditions. rsc.org
Olefin Metathesis10-Undecen-1-ol, Propylene, Grubbs CatalystAtom-efficient, functional group tolerant. scielo.brgoogle.comGood control with appropriate catalyst selection.

Chemical Reactions of 10 Dodecen 1 Ol

The presence of both a hydroxyl group and a double bond allows 10-dodecen-1-ol to undergo a variety of chemical transformations, making it a useful synthetic intermediate.

Oxidation : The primary alcohol functional group can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent. For instance, treatment of (E)-10-dodecen-1-ol with a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone) yields the corresponding carboxylic acid, (E)-10-dodecenoic acid, without affecting the double bond. rsc.orgznaturforsch.com

Esterification : As an alcohol, this compound reacts with carboxylic acids or their derivatives to form esters. A particularly significant reaction is its acetylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). researchgate.net This reaction produces (E)-10-dodecenyl acetate (B1210297), the major component of the Phyllonorycter blancardella sex pheromone. researchgate.netresearchgate.net

Applications in Chemical Research

Stereoselective Synthesis Approaches for this compound

Stereoselective synthesis is paramount for producing specific isomers of this compound. The spatial arrangement of atoms around the double bond dictates the molecule's biological activity and chemical properties.

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond at a specific location. mnstate.edunumberanalytics.com The reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound, such as an aldehyde or ketone. mnstate.edu This process is highly versatile and allows for the joining of two smaller carbon fragments to construct the desired alkene backbone. mnstate.edu

For the synthesis of a Z-isomer like (Z)-10-dodecen-1-ol, a common strategy involves the reaction of a non-stabilized phosphorus ylide with an aldehyde. The kinetic control in this pathway typically favors the formation of the cis or Z-alkene. numberanalytics.com A general synthesis for a related compound, (Z)-8-dodecen-1-ol, uses an 8-hydroxyoctyltriphenylphosphonium salt which is treated with a strong base like sodium amide to generate the ylide. This ylide then reacts with n-butyraldehyde to yield the target alkenol with high Z-selectivity.

A modified Wittig approach, sometimes employed to improve industrial scalability and safety, may use a phase-transfer catalyst such as 18-crown-6 (B118740) with a milder base like potassium carbonate. google.com This avoids the need for hazardous strong bases while maintaining high yields and stereoselectivity. google.com

Table 1: Comparison of Wittig Reaction Conditions for Alkenol Synthesis (Data based on analogous syntheses)

ParameterConventional WittigModified Wittig
Phosphonium (B103445) Salt 8-hydroxyoctyltriphenylphosphonium salt8-bromooctyltriphenylphosphonium salt
Base Sodium Amide (NaNH₂) / Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Catalyst None18-Crown-6
Solvent DMF/TolueneToluene
Typical Yield ~92%~83%
Typical Z/E Ratio 95:595:5

Lindlar hydrogenation is the preeminent method for the stereoselective synthesis of cis-(Z)-alkenes from alkynes. The Lindlar catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a substance like lead acetate or lead oxide and quinoline. byjus.comwikipedia.org This poisoning deactivates the catalyst just enough to prevent the over-reduction of the resulting alkene to an alkane, thus stopping the reaction at the desired stage. byjus.comwikipedia.org

The synthesis of (Z)-10-dodecen-1-ol via this route would start with 10-dodecyn-1-ol (B1221035). The hydrogenation process involves the syn-addition of hydrogen across the triple bond, meaning both hydrogen atoms add to the same face of the alkyne. pressbooks.publibretexts.org This mechanism is responsible for the exclusive formation of the Z-isomer. pressbooks.pub The high stereospecificity of Lindlar hydrogenation makes it a preferred method when high isomeric purity is required. wikipedia.orglibretexts.org In some cases, hydrogenation of a conjugated enyne over a Lindlar catalyst can selectively reduce the triple bond to a Z-double bond. tandfonline.com

The synthesis of this compound can be achieved by the reduction of the corresponding aldehyde, 10-dodecenal. This method is straightforward and effective, particularly if the precursor aldehyde is readily available. The choice of reducing agent is critical to ensure that only the aldehyde group is reduced without affecting the carbon-carbon double bond.

A study details the synthesis of (E)-10-dodecen-1-ol from (E)-10-dodecenal. rsc.org The reduction of the aldehyde can be accomplished using standard reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), typically used in an alcoholic solvent like ethanol (B145695) at cool to ambient temperatures. For reductions where a stronger agent is needed, lithium aluminum hydride (LiAlH₄) can be employed, followed by a careful aqueous workup. scispace.com

Table 2: Aldehyde Reduction for Alkenol Synthesis

PrecursorProductReducing AgentSolventTypical YieldReference
(E)-10-Dodecenal(E)-10-Dodecen-1-olFe(NO₃)₃·9H₂O/TEMPO/NaClNot specifiedHigh rsc.org
(Z)-8-Dodecenoic acid(Z)-8-Dodecen-1-olLithium aluminum hydrideEther94% scispace.com
10-dodecyn-1-oltrans-10-dodecen-1-olLithium in AmmoniatBuOH/THF83% rsc.org

On an industrial scale, catalytic hydrogenation is a key process for producing alkenols. While Lindlar hydrogenation is used for Z-isomers, other processes are used for different applications. Large-scale production often prioritizes cost-effectiveness, catalyst longevity, and safety. For instance, the synthesis of (Z)-8-dodecen-1-ol for pheromone formulations can be achieved through the catalytic hydrogenation of (Z)-8-dodecenyl acetate using a palladium-on-carbon (Pd/C) catalyst, followed by saponification (hydrolysis of the ester). This industrial route is noted for achieving high Z-purity, often exceeding 98%.

Aldehyde Reduction Strategies

Alternative Synthetic Routes to this compound

Beyond the primary stereoselective methods, other synthetic pathways offer viable alternatives for producing this compound, often starting from more complex precursors like fatty acids or their ester derivatives.

Long-chain alcohols such as this compound can be synthesized by the chemical reduction of the corresponding carboxylic acids or esters. europa.eu The reduction of a carboxylic acid, such as 10-dodecenoic acid, directly to an alcohol requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. scispace.com The reaction is typically performed in an anhydrous ether solvent. For example, the synthesis of (Z)-8-dodecen-1-ol was successfully achieved by reducing (Z)-8-dodecenoic acid with LiAlH₄ in 94% yield. scispace.com

Similarly, esters like methyl 10-dodecenoate can be reduced to this compound using LiAlH₄. Another approach mentioned in the literature for a related compound is the electrolytic reduction of methyl undecenate to produce 10-undecen-1-ol (B85765), highlighting that electrochemical methods also present a viable synthetic strategy. rsc.org The reduction of trans-10-dodecen-1-ol has also been used to prepare trans-10-dodecenoic acid via oxidation, a reversible concept where the alcohol is the starting material for the acid. rsc.org

Alkene Hydroboration-Oxidation in Dodecenol Synthesis

The hydroboration-oxidation of alkenes is a fundamental two-step reaction pathway that yields alcohols. This method is particularly noted for its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond. chemistrysteps.comvisualizeorgchem.comlibretexts.org

The process begins with the addition of a borane (B79455) (BH3), often stabilized as a complex with a solvent like tetrahydrofuran (B95107) (THF), to the alkene. This hydroboration step is a concerted reaction, meaning bond formation and breaking occur simultaneously, and it proceeds without the formation of a carbocation intermediate, thus preventing rearrangements. chemistrysteps.comlibretexts.org The boron atom adds to the less sterically hindered carbon of the alkene, while a hydrogen atom adds to the more substituted carbon. libretexts.org This syn-addition results in a trialkylborane intermediate. chemistrysteps.com

While specific studies detailing the hydroboration-oxidation of a dodecene precursor to directly yield this compound are not prevalent in the provided results, the synthesis of (Z)-3-dodecen-1-ol has been achieved through the stereoselective reduction of 3-dodecyn-1-ol, a structural isomer. tandfonline.com Additionally, the general utility of this reaction for converting terminal alkenes to primary alcohols is well-established, making it a theoretically viable, if not explicitly documented, method for this compound synthesis. visualizeorgchem.combenthamopen.com For instance, hydroboration-oxidation has been successfully applied to convert 1-octadecene (B91540) to octadecan-1-ol with a 77% conversion rate. benthamopen.com

Direct Synthesis from Dodecene Precursors

The direct conversion of dodecene isomers to dodecenols represents a more streamlined synthetic approach. One notable method involves the reduction of fatty acids. For example, the synthesis of Z-8-dodecen-1-ol can be achieved from oleic acid through reduction processes. Another direct route from a dodecene precursor is hydroformylation followed by reduction.

Another approach involves the synthesis of dodecanol (B89629) from methyl isobutyl ketone (MIBK), a biomass-derived chemical. nih.govresearchgate.netgreencarcongress.com In a dual-bed reactor system, MIBK is first converted to a mixture of C12 alcohol and ketone over a Pd-modified magnesium-aluminium hydrotalcite catalyst. nih.govresearchgate.net This intermediate mixture is then hydrogenated over a Ru/C catalyst to produce dodecanol. nih.govresearchgate.netgreencarcongress.com This process achieved a high total carbon yield of 73.0% for the C12 oxygenates under relatively mild conditions. nih.govgreencarcongress.com

Electrochemical Oxidation Methods for Allylic Alcohols, Analogous to Dodecenol Derivatives

Electrochemical oxidation has emerged as a powerful and sustainable alternative to traditional oxidation methods that often rely on toxic and expensive reagents like chromium and selenium compounds. nih.govstackexchange.com This technique can be applied to the synthesis of α,β-unsaturated aldehydes from allylic alcohols, a transformation analogous to the oxidation of dodecenol derivatives. rsc.orgrsc.org

In one application, the electrochemical oxidation of geraniol (B1671447), an allylic alcohol, yielded citral (B94496) in 66% yield. oup.com This direct anodic oxidation proceeds without the need for external oxidants or mediators. oup.com The reaction conditions typically involve a glassy carbon anode and a platinum wire cathode in a solution containing the substrate and a supporting electrolyte like LiClO₄. oup.com

A more recent development employs an indirect electrochemical method using N-hydroxyphthalimide (NHPI) as a mediator. nih.gov The use of tetrachlorinated NHPI (Cl₄NHPI) as a mediator, along with pyridine (B92270) and tert-butyl hydroperoxide in an undivided cell, has shown broad substrate scope and high chemoselectivity. nih.gov For example, the oxidation of valencene (B1682129) to nootkatone (B190431) was achieved in 77% yield. nih.gov This method has been demonstrated to be scalable, a significant advantage for industrial applications. nih.gov

Another innovative approach utilizes electrochemically generated hydrogen peroxide (H₂O₂) for the selective oxidation of allylic alcohols. rsc.orgrsc.org In this system, H₂O₂ is produced through the two-electron water oxidation at a fluoride-doped tin oxide (FTO) anode. rsc.orgrsc.org The in-situ generated H₂O₂ then oxidizes the allylic alcohol in the presence of a Pt black catalyst. This method has been used to oxidize various allylic alcohols to their corresponding aldehydes in yields ranging from 64% to 89%. rsc.orgrsc.org For instance, geraniol was oxidized to geranial with an 86% yield and 99% selectivity. rsc.org

Table 1: Electrochemical Oxidation of Various Allylic Alcohols

Substrate Product Yield (%) Reference
Geraniol Citral 66 oup.com
Valencene Nootkatone 77 nih.gov
Carissone (TMS ether) Corresponding enone 54 nih.gov
Cyperone Corresponding enone 51 nih.gov
Isolongifolene Isolongifolenone 91 nih.gov
Dehydroepiandrosterone (DHEA) Corresponding enone 72 nih.gov
Diosgenin acetate Corresponding enone 74 nih.gov
Geraniol Geranial 86 rsc.orgrsc.org
Perillyl alcohol Perillaldehyde 78 rsc.org

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is crucial for controlling the selectivity and yield in the synthesis of unsaturated alcohols like this compound. Transition metal catalysts, in particular, have proven to be versatile tools for a wide range of organic transformations. purkh.commdpi.comvapourtec.com

Transition Metal Catalysis for Unsaturation Control

Transition metal catalysts, including those based on palladium, rhodium, nickel, and copper, are instrumental in controlling the position and geometry of double bonds in organic molecules. purkh.com These catalysts facilitate reactions by providing alternative, lower-energy pathways, which can lead to higher efficiency and selectivity. purkh.commdpi.com

In the context of dodecenol synthesis, transition metals can be employed in various steps. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental for constructing the carbon skeleton of complex molecules. purkh.com Ruthenium catalysts, like the Grubbs catalysts, are widely used in olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. mdpi.com

The hydrogenation of dodecanoic acid to dodecanol has been studied using various supported metal catalysts. mdpi.com Among the tested monometallic catalysts (Au, Pt, Cu, Ir, Ru, Pd, Mo, In, and Ni) supported on AlOOH, iridium (Ir) showed the highest yield of dodecanol (52.2% with 72.5% conversion). mdpi.com Further investigation revealed that the choice of support material significantly influences the catalyst's performance. An Ir/Nb₂O₅ catalyst exhibited the highest dodecanol yield of 89.1% under optimized conditions. mdpi.com In contrast, an Ir/MoO₃ catalyst favored the production of dodecane. mdpi.com

Table 2: Hydrogenation of Dodecanoic Acid with Various Iridium-Based Catalysts

Catalyst Dodecanol Yield (%) Dodecanoic Acid Conversion (%) Reference
Ir/AlOOH 52.2 72.5 mdpi.com
Ir/TiO₂ 48.7 Not Specified mdpi.com
Ir/Nb₂O₅ 89.1 Not Specified mdpi.com
Ir/Ta₂O₅ 39.5 100 mdpi.com

Ligand Design in Selective Alkenol Synthesis

The selectivity of a transition metal catalyst is often governed by the ligands coordinated to the metal center. nih.govrsc.org The rational design of ligands is a key strategy for achieving high enantioselectivity in asymmetric catalysis. nih.govrsc.orguni-muenchen.de

Ligands can influence the steric and electronic environment of the metal catalyst, thereby directing the outcome of a reaction. rsc.org For example, in the silver-catalyzed asymmetric C-H amination, the use of different bis(oxazoline) (BOX) ligands had a significant impact on the enantiomeric excess of the product. nih.gov The modular nature of the BOX ligand scaffold allows for rapid structure-activity relationship studies to identify the optimal ligand for a specific transformation. nih.gov

In the context of alkenol synthesis, ligand design plays a crucial role in controlling both regioselectivity and stereoselectivity. For instance, in the palladium-nanoparticle-catalyzed isomerization of allylic alcohols, the structure and conformation of the alkanethiolate ligands on the nanoparticle surface influence the reaction pathway. mdpi.com In less polar solvents, the ligands favor the formation of a branched palladium-alkyl intermediate, which leads to isomerization rather than hydrogenation. mdpi.com

The development of chiral ligands is particularly important for the synthesis of enantiomerically pure compounds, which are often required in the pharmaceutical and agrochemical industries. purkh.comacs.org Chiral N,P-ligated iridium catalysts have been successfully used for the asymmetric hydrogenation of alkenes, providing access to a wide range of chiral building blocks. diva-portal.org

Oxidative Transformations of this compound

The oxidation of this compound can selectively target either the hydroxyl group or the double bond, depending on the reagents and reaction conditions employed. This selectivity is crucial for the synthesis of valuable derivatives such as unsaturated aldehydes and carboxylic acids.

The partial oxidation of the primary alcohol group in this compound yields the corresponding unsaturated aldehyde, 10-dodecenal. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A variety of catalytic systems have been developed for the selective oxidation of allylic and other unsaturated alcohols. For instance, ruthenium trichloride (B1173362) in a biphase system with sodium bromate (B103136) has been shown to effectively oxidize primary alcohols to aldehydes. oup.com Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or cerium(IV) sulfate as catalysts with sodium bromate as the oxidant. oup.com These methods often provide good to excellent yields of the desired aldehyde. oup.com

Recent advancements include electrochemical methods. One such method utilizes electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst to oxidize various allylic alcohols to their corresponding α,β-unsaturated aldehydes with high selectivity and yields ranging from 64–89%. rsc.org While not specifically detailing this compound, the general applicability to allylic alcohols suggests its potential for this conversion. The reaction conditions, such as temperature, can be tuned to optimize the yield. rsc.org

Catalyst/Reagent SystemOxidantTypical ConditionsProductYield
RuCl₃·nH₂ONaBrO₃Biphase system (e.g., 1,2-dichloroethane/water), 70°CDodecanal (B139956) (from 1-dodecanol)86% oup.com
Cerium(IV) Sulfate/NaBrO₃NaBrO₃Aqueous acetonitrile, reflux11-hydroxy-2-undecanone (from 1,10-undecanediol)86% oup.com
Pt blackElectrochemically generated H₂O₂Toluene, 60°CGeranial (from Geraniol)86% rsc.org

This table presents examples of oxidation reactions of alcohols, demonstrating common catalyst systems and their effectiveness. The specific application to this compound would require adaptation of these methods.

Stronger oxidizing conditions are required to convert the primary alcohol of this compound to the corresponding unsaturated carboxylic acid, 10-dodecenoic acid. This transformation involves the complete oxidation of the hydroxymethyl group.

A common and effective method for this conversion is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). For example, trans-10-dodecen-1-ol can be treated with Jones reagent at 0°C, followed by stirring at room temperature, to yield trans-10-dodecenoic acid. This method is a standard procedure in organic synthesis for the oxidation of primary alcohols to carboxylic acids. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be employed for this purpose. smolecule.com

The reaction involves the initial formation of the aldehyde, which is then further oxidized to the carboxylic acid. Careful control of the reaction conditions is necessary to ensure the integrity of the carbon-carbon double bond.

Starting MaterialReagentSolventConditionsProduct
trans-10-Dodecen-1-olJones ReagentAcetone0°C to room temperature, 1.5 htrans-10-Dodecenoic Acid
(Z)-8-Dodecen-1-olKMnO₄ or CrO₃Not specifiedNot specified(Z)-8-Dodecenoic acid smolecule.com

This table illustrates established methods for the oxidation of unsaturated alcohols to their corresponding carboxylic acids.

Conversion to Unsaturated Aldehydes (e.g., 10-Dodecenal)

Reductive Transformations of this compound

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation, yielding the saturated analogue, dodecan-1-ol. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel. The reaction is generally performed under a hydrogen atmosphere at varying pressures and temperatures. The choice of catalyst and conditions can influence the efficiency of the reduction. While hydrogenation is a standard procedure, it's important to note that some catalysts, if not carefully chosen, could also promote the reduction of the hydroxyl group, although this is less common under typical alkene hydrogenation conditions. google.com

Starting MaterialCatalystReagentConditionsProduct
(Z)-8-Dodecen-1-olMetal catalyst (e.g., Pd/C)H₂ gasNot specifiedDodecanol
Unsaturated EstersPd/CH₂, 50°CNot specifiedSaturated Acetate

This table provides examples of catalytic hydrogenation of unsaturated compounds to their saturated counterparts.

Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) through various halogenation reactions. These reactions typically involve treating the alcohol with a suitable halogenating agent. The resulting 10-dodecenyl halides are versatile intermediates in organic synthesis.

For example, the conversion of an alcohol to an alkyl bromide can be achieved using phosphorus tribromide (PBr₃). googleapis.com Similarly, thionyl chloride (SOCl₂) is often used for the synthesis of alkyl chlorides. The synthesis of alkyl iodides can be accomplished through the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone. While specific examples for this compound are not detailed in the provided search results, these are general and well-established methods for the halogenation of alcohols.

The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as addition to the double bond. For instance, using reagents that generate HBr or HCl in situ could potentially lead to hydrohalogenation of the alkene. Therefore, methods that proceed under milder, neutral, or basic conditions are often preferred.

Reaction TypeReagentProduct Type
BrominationPhosphorus tribromide (PBr₃)Alkyl bromide googleapis.com
ChlorinationThionyl chloride (SOCl₂)Alkyl chloride
IodinationSodium iodide (Finkelstein reaction)Alkyl iodide

This table outlines common methods for the halogenation of alcohols.

Esterification and Other Functional Group Derivatizations (e.g., Propionate)

The reactivity of this compound extends to various functional group transformations, with esterification being a prominent example. This reaction involves the conversion of the primary alcohol group into an ester, a functional group characterized by a carbonyl group bonded to an oxygen atom which is then attached to an alkyl or aryl group. byjus.comallen.in The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several key steps. mdpi.comchemguide.co.uk Initially, the carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. byjus.comchemguide.co.uk The alcohol, in this case, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.comchemguide.co.uk

The synthesis of ester derivatives of unsaturated alcohols like this compound is significant in various fields, including the production of fragrances and insect pheromones. google.com For instance, the acetate ester of a related compound, (Z)-8-dodecen-1-ol, is a key component in the pheromones of certain insects. The esterification process can be achieved using different reagents, such as acid anhydrides or acid chlorides, in addition to carboxylic acids. byjus.com For example, reacting an alcohol with an acid anhydride (B1165640) or an acid chloride can also yield the corresponding ester. byjus.commdpi.com

The synthesis of propionate (B1217596) esters follows a similar mechanistic pathway to other esterifications. While specific studies on the synthesis of this compound propionate are not extensively detailed in the provided results, the general principles of esterification apply. The reaction would involve reacting this compound with propanoic acid or its derivatives (like propanoic anhydride or propanoyl chloride) in the presence of an acid catalyst.

Enzymatic methods also offer a route to esterification. Lipases, for instance, can catalyze the formation of esters under milder conditions. These biocatalytic approaches are gaining attention due to their high selectivity and environmentally benign nature.

Table 1: Common Esterification Reactions

ReactantsCatalyst/ConditionsProduct
Carboxylic Acid + AlcoholAcid Catalyst (e.g., H₂SO₄), HeatEster + Water
Acid Anhydride + AlcoholEster + Carboxylic Acid
Acid Chloride + AlcoholRoom TemperatureEster + Hydrogen Chloride

Advanced Mechanistic Studies of this compound Reactions

The elucidation of reaction mechanisms in solution for unsaturated alcohols like this compound involves a combination of experimental and computational techniques. mdpi.com Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. researchgate.net

For esterification reactions, kinetic studies can provide insights into the reaction order and the role of the catalyst. mdpi.com For instance, studies on the esterification of nonanoic acid with 2-ethylhexanol have shown that both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts proceed through the same mechanism with similar activation energies. mdpi.com The mechanism involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the alcohol. mdpi.com

The presence of the double bond in this compound introduces additional reaction possibilities. The double bond can undergo electrophilic addition reactions with reagents like halogens (e.g., bromine, chlorine) or hydrogen halides. savemyexams.com The mechanism of halogenation typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the halogen atoms across the double bond.

Furthermore, advanced techniques such as isotopic labeling can be employed to trace the pathways of atoms during a reaction. researchgate.net For example, using deuterated fatty acids in studies of cytochrome P450-catalyzed hydroxylation reactions has helped to elucidate the mechanism of C-H bond activation. researchgate.net

Unsaturated alcohols like this compound possess dual reactivity, acting as both electron donors and electrophiles depending on the reaction conditions and the nature of the reacting species.

Electron Donor Properties:

The electron-rich π-system of the carbon-carbon double bond makes unsaturated alcohols effective electron donors. savemyexams.com This property is central to electrophilic addition reactions, where the double bond attacks an electrophile. savemyexams.com The stability of the resulting carbocation intermediate plays a key role in the regioselectivity of the reaction, often following Markovnikov's rule. openstax.org

The hydroxyl group can also act as an electron donor. The oxygen atom has lone pairs of electrons that can participate in reactions. allen.in For example, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide ion, which is a potent nucleophile and electron donor. fiveable.me

Electrophilic Properties:

While the alcohol itself is not strongly electrophilic, it can be converted into a good electrophile under certain conditions. Protonation of the hydroxyl group in an acidic medium converts it into a good leaving group (water), and the adjacent carbon atom becomes susceptible to nucleophilic attack. fiveable.me

Furthermore, the reactivity of the hydroxyl group can be enhanced by converting it into other functional groups. For instance, conversion to a tosylate or mesylate creates a good leaving group, making the carbon atom to which it is attached highly electrophilic and prone to nucleophilic substitution reactions. researchgate.net

In the context of skin sensitization, it has been proposed that primary alcohols with neighboring unsaturated groups, such as cinnamyl alcohol and geraniol, can become electrophilic after metabolic sulfation of the hydroxyl group. nih.gov This suggests a potential mechanism where the sulfated alcohol acts as an electrophile in SN2 reactions. nih.gov

Role of this compound as a Semiochemical

This compound is a straight-chain unsaturated alcohol that functions as a semiochemical, a chemical substance that carries a message, in various insect species. These chemicals are integral to the survival and reproduction of many organisms, mediating interactions both within and between species. In the class Insecta, particularly within the order Lepidoptera, this compound and its derivatives are common components of sex pheromone blends.

Pheromonal Functionality in Insect Communication (e.g., Lepidoptera)

Within the complex chemical language of insects, this compound often serves as a minor or secondary component in multicomponent sex pheromones. While rarely the primary attractant, its presence is crucial for the specificity and efficacy of the chemical signal.

For instance, in a North American population of the spotted tentiform leafminer, Phyllonorycter blancardella, (10E)-dodecen-1-ol (E10-12:OH) was identified as a minor component of the female's sex pheromone gland, constituting about 4.6% of the blend. diva-portal.orgresearchgate.net The major component was identified as (10E)-dodecen-1-yl acetate. diva-portal.orgresearchgate.net Similarly, isomers of dodecen-1-ol are involved in the chemical communication of other Lepidopteran species. The codling moth, Laspeyresia pomonella (also known as Cydia pomonella), uses (E,E)-8,10-dodecadien-1-ol as its primary pheromone, but the behavioral responses of males can be influenced by related compounds, including (E)-10-dodecen-1-ol. nih.gov In the plum fruit moth, Grapholita funebrana, (Z)-8-dodecen-1-ol was identified as a minor pheromone component. nih.gov The use of specific isomers and precise ratios of multiple compounds, including alcohols like this compound, helps ensure reproductive isolation between closely related species. nih.gov

Insect SpeciesCommon NamePheromone ComponentRole
Phyllonorycter blancardellaSpotted Tentiform Leafminer(10E)-Dodecen-1-olMinor component of female sex pheromone. diva-portal.orgresearchgate.net
Laspeyresia pomonella (Cydia pomonella)Codling Moth(E)-10-Dodecen-1-olPheromone analogue, influences male behavior. nih.govtdx.cat
Grapholita funebranaPlum Fruit Moth(Z)-8-Dodecen-1-olMinor component of female sex pheromone. nih.gov

Interaction with Olfactory Receptors in Insects

The perception of this compound and other pheromone components begins at the molecular level, with interactions at olfactory receptors located on the antennae of the insect. annualreviews.org These receptors are specialized proteins housed within sensory neurons, which are themselves contained in cuticular structures called sensilla. annualreviews.orgusda.gov Insect olfactory receptors are typically ligand-gated ion channels that open upon direct binding with odorant molecules, like pheromones. mdpi.com

Each olfactory receptor neuron is often tuned to a specific chemical compound, allowing the insect to deconstruct a complex pheromone blend into its individual components. annualreviews.orgusda.gov For example, research on various moth species has revealed distinct classes of receptor neurons, each highly sensitive to a particular component of the species' pheromone blend. usda.gov While direct studies on receptors for this compound are specific, the established mechanism for related compounds provides a clear model. For instance, (Z)-8-dodecen-1-ol is known to activate olfactory receptors in certain insects, leading to behavioral modifications. In the codling moth, it is presumed that pheromone mimics like (E)-10-dodecen-1-ol are perceived by the same olfactory neurons that detect the primary pheromone, codlemone, which can lead to antagonistic effects at high concentrations. tdx.cat The binding of the pheromone molecule to its receptor triggers a change in the neuron's membrane potential, generating an electrical signal that is transmitted to the brain for processing. annualreviews.org

Behavioral Responses Elicited by this compound (e.g., Attraction, Mating)

The behavioral response of an insect to this compound depends on the species, the context of the signal (i.e., the other components of the pheromone blend), and the concentration of the compound.

In the spotted tentiform leafminer, P. blancardella, (10E)-dodecen-1-ol tested alone was not attractive to males. diva-portal.org Furthermore, adding it to the main attractive compound, (10E)-dodecen-1-yl acetate, did not increase the attractiveness of baited traps compared to the main compound alone. diva-portal.org

In the codling moth, C. pomonella, monoenic dodecenols, including (E)-10-dodecen-1-ol and (Z)-10-dodecen-1-ol, showed only weak attractivity when tested alone in a wind tunnel. nih.gov However, their role can be more complex. A study found that (E)-10-dodecen-1-ol, a weak attractant by itself, acts as a strong antagonist when blended in high ratios with the primary pheromone, codlemone, significantly reducing male attraction. tdx.cat This demonstrates that a compound can shift from being a weak attractant to an inhibitor depending on its concentration relative to the primary pheromone. This antagonistic effect is crucial for maintaining signal specificity and preventing mating with incorrect species.

CompoundInsect SpeciesBehavioral Response
(10E)-Dodecen-1-olPhyllonorycter blancardellaNot attractive when tested individually. diva-portal.org
(E)-10-Dodecen-1-olCydia pomonellaWeak attractant alone; strong antagonist in high ratio with primary pheromone. nih.govtdx.cat
(Z)-10-Dodecen-1-olCydia pomonellaWeak attractant alone. nih.gov

Biosynthetic Pathways of Unsaturated Dodecenols

The biosynthesis of unsaturated dodecenols, like this compound, in insects is a specialized branch of fatty acid metabolism. nih.gov Most moth pheromones are C10-C18 straight-chain hydrocarbons with an oxygen-containing functional group (alcohol, aldehyde, or acetate) and one or more double bonds. oup.com Their production follows a common, multi-step pathway involving chain-shortening and desaturation of fatty acid precursors. frontiersin.orgnih.gov

Fatty Acid Precursors and Chain Shortening Mechanisms

The journey to an unsaturated dodecenol begins with standard fatty acid biosynthesis, which produces saturated acyl-CoAs, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA precursors. frontiersin.orgnih.gov To produce a C12 alcohol like dodecenol from a C16 or C14 precursor, the fatty acid chain must be shortened.

This chain-shortening process occurs via a limited form of β-oxidation. oup.com In typical β-oxidation, fatty acids are broken down completely into acetyl-CoA units. For pheromone synthesis, however, the process is controlled to remove only a specific number of carbon atoms. For example, a C16 fatty acyl-CoA can undergo one or two cycles of β-oxidation to yield a C14 or C12 acyl-CoA, respectively. oup.com This controlled chain shortening is a critical step in generating the correct carbon backbone length for the final pheromone component. The resulting chain-shortened fatty acyl-CoAs are then ready for the next step of modification. oup.com

Desaturation Enzyme Systems in Pheromone Production

The introduction of double bonds into the fatty acyl chain is arguably the most crucial step for determining the identity and specificity of a pheromone. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases (FADs). biologists.combiorxiv.org These enzymes are highly specific, controlling the position, number, and geometry (Z for cis or E for trans) of the double bonds they create. biorxiv.orgnih.gov

The diversity of insect pheromones is largely due to the evolution of a wide array of desaturases. nih.gov For example, a Δ11-desaturase specifically introduces a double bond at the 11th carbon position, while a Δ9-desaturase acts on the 9th carbon. frontiersin.org The production of this compound would require a desaturase that acts on a C12 acyl-CoA precursor to introduce a double bond at the C-10 position. The biosynthesis of the codling moth pheromone, (E,E)-8,10-dodecadienol, involves two consecutive and unusual desaturation steps, highlighting the specialized nature of these enzyme systems. biorxiv.org

Once the correct chain length and degree of unsaturation are achieved, the final step in producing the alcohol is the reduction of the fatty acyl-CoA's carboxyl group. This is catalyzed by fatty acyl reductases (FARs), which convert the fatty acyl-CoA into a fatty alcohol, such as this compound. frontiersin.orgnih.govuochb.cz This alcohol can then be released as a pheromone component or be further modified, for example, by an acetyltransferase to form an acetate ester. frontiersin.orgnih.gov

Ecological Implications of this compound Presence

The existence of this compound and related dodecenols in an ecosystem can have profound effects on the behavior and survival of various insect species. These semiochemicals are integral to the chemical language of insects, influencing mating, and maintaining species boundaries.

Population Dynamics and Mating Success Alterations in Target Species

Insect population dynamics are shaped by an interplay of factors including birth, death, and migration, which are often influenced by environmental cues and intraspecific communication. ncsu.edu Pheromones, as chemical messengers, play a pivotal role in regulating these dynamics by directly impacting reproductive success. The presence of a specific pheromone can aggregate a species for mating, but the introduction of an antagonist—a structurally similar but inhibitory compound—can drastically alter this outcome.

A notable example involves a compound structurally related to this compound. In the codling moth, Cydia pomonella, the primary sex pheromone is (E,E)-8,10-dodecadien-1-ol (codlemone). However, a mimic, (E)-10-dodecadien-1-ol, which by itself shows minimal attraction to males, exhibits a strong antagonistic effect when mixed with codlemone. researchgate.net This inhibition of attraction to the natural pheromone can lead to widespread mating failure, consequently suppressing the target species' population growth. Such alterations in mating success are a cornerstone of mating disruption techniques used in integrated pest management. bioticapublications.commdpi-res.com The fluctuation of insect populations can be significant, varying by one to two orders of magnitude, and factors that disrupt successful reproduction are key drivers of these changes. nih.gov

Species Specificity in Pheromone Communication

Pheromone communication is characterized by a high degree of species specificity, which is crucial for preventing interbreeding and ensuring reproductive isolation. researchgate.net This specificity is typically achieved not by a single molecule, but by a precise blend of compounds produced in a specific ratio. nih.gov Different species, even those closely related, often utilize unique combinations of similar molecules, such as various isomers of dodecenols and their corresponding acetates, to create a distinct chemical signature. nih.gov

For instance, (E)-10-dodecen-1-yl acetate, the acetate ester of this compound, has been identified as the sex pheromone for the spotted tentiform moth, Lithocolletis blancardella. researchgate.net The male moths of this species have evolved to respond selectively to this specific compound, ignoring the pheromones of other species. This precise molecular recognition is a common strategy among moths. The Noctuidae family, for example, demonstrates a prevalence for monounsaturated acetates with Z-stereochemistry as key pheromone components. researchgate.net

While sex pheromones are highly specific due to the high reproductive cost of errors, other semiochemicals may be less so. nih.gov Some termites, for example, use (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol as a non-species-specific trail-following pheromone. tandfonline.com This contrasts sharply with the stringent specificity required for sex pheromones, where even minor components in a blend can be critical for eliciting the correct behavioral response.

Structure-Activity Relationship Studies of Dodecenol Isomers and Analogs

The biological activity of a pheromone is intrinsically linked to its molecular structure. slideshare.net Structure-activity relationship (QSAR) studies investigate how variations in chemical structure—such as the position and geometry of double bonds or the nature of the functional group—affect the molecule's interaction with insect olfactory receptors and its ultimate behavioral effect. researchgate.net

Impact of Double Bond Position and Stereochemistry on Bioactivity

The location and stereochemistry (the E/Z or trans/cis configuration) of the double bond in a dodecenol molecule are critical determinants of its bioactivity. researchgate.net A change in either of these features can render an active pheromone completely inert or even transform it into an inhibitor for the same species.

The importance of the double bond's position is clearly illustrated by comparing different dodecenol isomers used by various moth species.

(E)-9-Dodecenol: This isomer is a key pheromone component for the European pine shoot moth, Rhyacionia buoliana. cambridge.org

(Z)-8-Dodecen-1-ol: This isomer is a component of the sex pheromone blend for the Oriental fruit moth, Grapholita molesta. bioticapublications.comresearchgate.net

(E)-10-Dodecen-1-yl acetate: The acetate of the titular alcohol is the pheromone for the spotted tentiform moth. researchgate.net

The stereochemistry of the double bond is equally vital. Most naturally occurring polyketides, a class of compounds that includes many pheromones, feature trans (E) double bonds. The formation of the less common cis (Z) configuration involves specific enzymatic pathways. nih.gov This stereochemical difference is a primary mechanism for ensuring species-specific signaling. For many nocturnal moths, the pheromone system is so finely tuned that males can distinguish between the E and Z isomers of the same compound, responding only to the configuration released by females of their own species. researchgate.net

Comparative Analysis with Dodecenyl Acetates and Dienols

The terminal functional group of a C12 aliphatic chain profoundly influences its activity as a semiochemical. Comparing dodecenols (alcohols) with their corresponding dodecenyl acetates (esters) and related dodecadienols (dienols) reveals a spectrum of biological roles.

In some systems, the alcohol and acetate forms work synergistically. For the European pine shoot moth, the primary pheromone component is E-9-dodecenyl acetate. While the acetate alone is attractive, the addition of the corresponding alcohol, E-9-dodecenol, significantly enhances the lure's attractiveness to males. cambridge.org

In other cases, the alcohol can be inhibitory. The pheromone blend for the Oriental fruit moth includes (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. Research has shown that adding the corresponding alcohol, (Z)-8-dodecen-1-ol, to the acetate mixture reduces the pheromonal effect and male response. researchgate.net

Dienols, which contain two double bonds, represent another class of active compounds. The codling moth, Cydia pomonella, uses the dienol (E,E)-8,10-dodecadien-1-ol (codlemone) as its main sex pheromone. researchgate.netbioticapublications.com Interestingly, another dienol, (E)-10-dodecadien-1-ol, acts as a behavioral antagonist, demonstrating that even within the same functional class, structural variations are critical. researchgate.net This highlights the functional diversity that can be achieved through subtle modifications to the dodecenol scaffold.

The following table summarizes the roles of various dodecenols and related compounds in different insect species.

Compound NameSpeciesRole in Pheromone Blend
(E)-10-Dodecen-1-yl acetate Spotted tentiform moth (Lithocolletis blancardella)Primary Sex Pheromone researchgate.net
(E)-10-Dodecadien-1-ol Codling moth (Cydia pomonella)Antagonist/Inhibitor researchgate.net
(E,E)-8,10-Dodecadien-1-ol Codling moth (Cydia pomonella)Primary Sex Pheromone researchgate.netbioticapublications.com
(Z)-8-Dodecen-1-ol Oriental fruit moth (Grapholita molesta)Inhibitory Component researchgate.net
(E)-9-Dodecenol European pine shoot moth (Rhyacionia buoliana)Synergist/Attractant cambridge.org
(Z)-8-Dodecenyl acetate Oriental fruit moth (Grapholita molesta)Primary Sex Pheromone bioticapublications.comresearchgate.net
E-9-Dodecenyl acetate European pine shoot moth (Rhyacionia buoliana)Primary Sex Pheromone cambridge.org

This compound as a Monomer or Co-monomer in Polymer Synthesis

The dual functionality of this compound makes it a valuable building block in polymer synthesis. sigmaaldrich.com It can be incorporated into polymer backbones through either its alkene or alcohol group, offering multiple pathways to create functional polymers. For instance, it can be used in copolymerization reactions with commodity olefins like ethylene (B1197577) to introduce pendant hydroxyl groups into otherwise non-polar polyolefin chains. mdpi.com

The integration of fatty alcohols such as this compound into polymer structures can significantly alter the material's properties. The long aliphatic chain of the dodecenol moiety can increase the flexibility and hydrophobicity of the resulting polymer. smolecule.com The introduction of the hydroxyl group, a polar functional group, into a non-polar polymer backbone like polyethylene (B3416737) can dramatically improve properties such as adhesion, dyeability, printability, and compatibility with polar polymers and inorganic fillers. mdpi.com

Research on the copolymerization of ethylene with other long-chain α-olefin alcohols, such as 9-decen-1-ol (B78377), has demonstrated that catalyst systems can be designed to efficiently incorporate these polar monomers. mdpi.com For example, half-titanocene catalysts have shown high activity in the copolymerization of ethylene with 9-decen-1-ol and 1-dodecene, yielding functional polyolefin elastomers. mdpi.com The introduction of the hydroxyl group can also improve the processability of the polymer by increasing its melt index. researchgate.net

Table 1: Research Findings on Copolymerization of Ethylene with Functional Alkenes

Catalyst System Comonomers Key Findings Reference
Half-titanocene/MAO Ethylene, 9-decen-1-ol, 1-dodecene High catalytic activity and efficient incorporation of the polar alcohol comonomer. mdpi.com mdpi.com
(n-buCp)₂ZrCl₂/MAO Ethylene, 10-undecen-1-ol Achieved a maximum incorporation of 1.7 mol% of the alcohol comonomer. Longer spacer groups between the double bond and hydroxyl group led to higher incorporation. researchgate.netncl.res.in researchgate.netncl.res.in

This table is interactive. Click on the headers to sort.

Carbonylative polymerization strategies offer a sophisticated route to synthesize novel functional polyesters and polyketoesters. osti.gov While research has specifically highlighted the use of 10-undecen-1-ol, the principles are directly applicable to this compound. This strategy involves the palladium-catalyzed polymerization of the alkenol with carbon monoxide (CO). osti.govdigitellinc.com

The process capitalizes on the competition between two catalytic cycles that share a common palladium-acyl intermediate:

Alternating alkene/CO insertion: This leads to the formation of a polyketone structure.

Metal acyl alcoholysis: This results in hydroesterification, forming polyester (B1180765) linkages. osti.gov

By carefully designing the bis(phosphine) ligand on the palladium catalyst, the relative rates of ketone and ester formation can be tuned. osti.govdigitellinc.com For example, using an electron-deficient bis(phosphine) ligand with 10-undecen-1-ol successfully produced high molecular weight polyketoesters (Mn > 20,000 g/mol ) with a ketone-to-ester ratio of approximately 1:2. osti.govdigitellinc.com This approach allows for the creation of polymers with tunable microstructures directly in the polymerization step, avoiding extensive post-polymerization modifications. osti.gov Terpolymerizations involving an additional alkene, such as 1-hexene, have also been successful, further expanding the diversity of accessible polymer architectures. osti.gov

Incorporation into Polymer Chains and Resulting Property Modifications (e.g., flexibility, hydrophobicity)

Role of this compound in Composite Materials

The unique chemical structure of this compound also makes it suitable for use in composite materials.

Fatty alcohols like this compound can be employed as modifiers in the development of composite materials. smolecule.com When incorporated into a composite system, they can influence the interfacial properties between different phases, such as between a polymer matrix and a filler. This can potentially affect the mechanical and physical properties of the final composite material. smolecule.com The hydroxyl group can form hydrogen bonds or react with surfaces of fillers (like silica (B1680970) or clays), while the long hydrocarbon tail can enhance compatibility with a non-polar polymer matrix, acting as a coupling agent.

Exploration of this compound as a Precursor for Biodegradable Materials

With a growing emphasis on sustainability, there is significant interest in developing materials from renewable resources that are also biodegradable. This compound, derivable from plant-based sources, is a promising precursor for such materials. acs.org

This compound can serve as a starting material for the synthesis of novel biodegradable surfactants. smolecule.com Surfactants are essential components in a vast array of products and industrial processes. Traditional surfactants are often petroleum-based, raising environmental concerns. Fatty alcohols can be chemically modified, for instance through ethoxylation or sulfation of the hydroxyl group, to create surfactant molecules. researchgate.net

The resulting surfactants would possess a hydrophobic tail (the C12 chain) and a hydrophilic head group. The presence of the double bond offers a site for further chemical modification to fine-tune properties. Surfactants derived from fatty alcohols are often more readily biodegradable than their petroleum-based counterparts, reducing their environmental impact. smolecule.com For example, esterquats, which are quaternized fatty acid triethanolamine (B1662121) ester salts, are a known class of biodegradable softeners derived from fatty acid feedstocks. google.com The development of surfactants from precursors like this compound aligns with the principles of green chemistry.

Green Alternatives in Lubricant Applications

The increasing global focus on sustainability and environmental protection has spurred significant research into green alternatives for petroleum-based products. In the lubricants industry, this has led to the development of bio-based lubricants derived from renewable resources like vegetable oils and animal fats. maintonia.com These bio-lubricants are gaining traction due to their inherent advantages, such as a lower carbon footprint, renewability, and enhanced biodegradability, which helps minimize environmental pollution. maintonia.comsci-hub.se

Long-chain unsaturated fatty alcohols, a class to which this compound belongs, represent a promising category of compounds for these green applications. Isomers such as 9-dodecen-1-ol (B12452771) are already utilized in the manufacturing of lubricants and greases. ontosight.ai These molecules can serve as base stocks or as additives in lubricant formulations. The presence of both a long hydrocarbon chain and a polar hydroxyl group gives these alcohols amphiphilic properties that are beneficial for lubrication, while the double bond can be a site for further chemical modification to enhance performance characteristics.

The primary appeal of using fatty alcohols like this compound lies in their potential to replace conventional mineral oils. Mineral oils have been the industry standard for decades due to their low cost, availability, and reliable performance. maintonia.com However, their environmental persistence and contribution to carbon emissions are significant drawbacks. Bio-lubricants derived from fatty acids or alcohols offer superior biodegradability and a more sustainable lifecycle. maintonia.comsci-hub.se

Research into various bio-oils has yielded promising, albeit sometimes variable, performance data. Key tribological and physical properties such as viscosity index (VI), pour point (PP), coefficient of friction (COF), and wear are critical for evaluating a lubricant's effectiveness. Studies on potential biolubricant samples derived from biomass have shown high viscosity indices and low pour points, which are desirable traits for lubricants operating across a range of temperatures. auburn.edu For instance, certain hydrotreated bio-oils have demonstrated viscosity indices between 197 and 254 and pour points as low as -10°C to -20°C. auburn.edu While specific research on the tribological properties of this compound is not extensively detailed in publicly available literature, the performance of similar long-chain molecules provides a strong indication of its potential.

Table 1: Comparative Properties of Potential Bio-Lubricants vs. Mineral Oil This table presents typical data for hydrotreated bio-lubricants to illustrate their performance characteristics in comparison to conventional lubricants.

PropertyRepresentative Bio-Lubricant Samples auburn.eduTypical Mineral-Based Lubricant stle.org
Viscosity Index (VI) 197 - 25495 - 105
Pour Point (PP) -10°C to -20°C-18°C to -30°C
Noack Volatility 16% to 23%Variable, typically <15% for high quality
Biodegradability High maintonia.comLow stle.org

The data indicates that bio-lubricants can exhibit a very high viscosity index, suggesting greater viscosity stability over a wide temperature range compared to typical mineral oils. While their pour points are competitive, challenges such as oxidative stability, which can be lower in molecules with unsaturation, must be addressed through formulation with appropriate additives. sci-hub.se The development of lubricants from specific molecules like this compound allows for greater control over the final properties compared to using complex mixtures like raw vegetable oils.

Environmental Dynamics and Biodegradation Pathways of 10 Dodecen 1 Ol

Biodegradation Kinetics and Pathways of 10-Dodecen-1-ol

Biodegradation is a primary pathway for the removal of long-chain alcohols from the environment. nih.gov These substances are readily metabolized by a wide range of microorganisms. sci-hub.se Studies on analogous compounds indicate that dissipation is generally rapid in both soil and aquatic systems. researchgate.net

While specific kinetic data for this compound are not extensively documented, the broader category of long-chain alcohols is known to be readily biodegradable under both aerobic and anaerobic conditions. researchgate.neteuropa.eu Aerobic degradation pathways are typically more rapid and efficient than anaerobic ones. researchgate.net For instance, a study on a similar SCLP, (E,E)-8,10-dodecadien-1-ol, demonstrated very low persistence in soil under aerobic conditions. researchgate.net Both linear and unsaturated alcohols with chain lengths up to C18 are considered rapidly degradable. nih.govepa.gov

In water-sediment systems, long-chain alcohols are also subject to rapid biodegradation. researchgate.neteuropa.eu The rate of degradation can be influenced by the compound's partitioning between the water column and sediment, with adsorption to organic matter being a key process. europa.eu

Table 1: Expected Transformation of this compound in Environmental Systems

Environmental System Condition Expected Rate Primary Process
Soil Aerobic Rapid Microbial Degradation
Soil Anaerobic Moderate to Rapid Microbial Degradation
Water/Sediment Aerobic Rapid Microbial Degradation
Water/Sediment Anaerobic Moderate Microbial Degradation

This table is based on data for analogous long-chain alcohols and Straight Chain Lepidopteran Pheromones. nih.govresearchgate.neteuropa.eu

Ultimate biodegradation, or mineralization, is the process by which microorganisms break down an organic compound into simple inorganic products like carbon dioxide (CO₂), water (H₂O), and biomass. asm.org For readily biodegradable substances like long-chain alcohols, mineralization is the eventual fate. nih.gov A study on (E,E)-8,10-dodecadien-1-ol showed significant mineralization, with 20–42% of the radiolabeled carbon being converted to ¹⁴CO₂ within 15 days. researchgate.net The formation of unextractable residues, which are incorporated into the soil matrix, is also a significant part of the degradation process. researchgate.net However, the rate of mineralization in surface waters can be affected by the compound's volatility, as evaporation into the atmosphere is a competing fate process.

The microbial degradation of fatty alcohols is a well-established process involving sequential oxidation. sci-hub.seeuropa.eu The typical pathway begins with the oxidation of the alcohol functional group to an aldehyde, which is then further oxidized to a carboxylic acid (fatty acid). europa.eu This resulting fatty acid can then enter the β-oxidation cycle, where it is broken down into two-carbon acetyl-CoA units. sci-hub.senih.govfrontiersin.org These units are then funneled into central metabolic pathways, such as the Krebs cycle, for energy production and biomass generation. asm.org

While specific microorganisms that degrade this compound have not been explicitly identified in the reviewed literature, bacteria from the genus Pseudomonas are known to be efficient degraders of fats, oils, and related long-chain molecules. sci-hub.se The enzymes involved in these pathways, such as alcohol dehydrogenases and aldehyde dehydrogenases, are ubiquitous in the microbial world. europa.eu

Table 2: Plausible Microbial Degradation Pathway for this compound

Step Reactant Enzyme Class Product
1 This compound Alcohol Dehydrogenase 10-Dodecenal
2 10-Dodecenal Aldehyde Dehydrogenase 10-Dodecenoic acid
3 10-Dodecenoic acid Acyl-CoA Synthetase 10-Dodecenoyl-CoA

This pathway is inferred from established metabolic routes for other long-chain fatty alcohols. sci-hub.seeuropa.eu

Mineralization in Surface Water Environments

Environmental Distribution and Persistence of this compound

The environmental behavior of this compound, a C12 unsaturated fatty alcohol, is governed by its physicochemical properties, which influence its distribution across air, water, and soil compartments, as well as its persistence. As a member of the long-chain alcohol (LCOH) and straight-chain lepidopteran pheromone categories, its environmental dynamics are characterized by a tendency to partition from water to organic phases like sediment and soil, coupled with relatively rapid degradation. alfa-chemistry.comthegoodscentscompany.com Fugacity models predict that LCOHs with ten or more carbons, when released into water, will predominantly partition into sediment. alfa-chemistry.comthegoodscentscompany.com Despite being readily biodegradable, LCOHs are consistently detected in wastewater effluents, a presence attributed to their continuous and widespread use, their formation from the biodegradation of alcohol-based surfactants, and their release from natural sources. thegoodscentscompany.comechemi.comepa.gov

Volatility and Dissipation in Air

The volatility of this compound is a key factor in its environmental distribution, particularly when used as a lepidopteran pheromone for pest control, where it is dispersed into the atmosphere. csic.es Its tendency to volatilize is indicated by its vapor pressure and Henry's Law constant. While specific data for the this compound isomer is scarce, values for other dodecenol isomers provide a strong indication of its behavior. This volatility facilitates its dissipation in the air.

Once in the atmosphere, the persistence of C8-C12 aliphatic alcohols is limited. chemsrc.com They undergo degradation primarily through reactions with photochemically produced hydroxyl radicals. chemsrc.com This process is relatively rapid, with an estimated atmospheric half-life of less than 10 hours for these alcohols. chemsrc.com This short persistence curtails long-range transport and reduces the potential for widespread atmospheric contamination.

Table 1: Estimated Volatility Data for Dodecenol Isomers

CompoundParameterValueReference
(E,E)-8,10-Dodecadien-1-olVapor Pressure0.000886 mmHg @ 25°C alfa-chemistry.com
(E)-2-Dodecen-1-olVapor Pressure0.001 mmHg @ 25°C thegoodscentscompany.com
cis-7-Dodecen-1-olVapor Pressure0.000919 mmHg @ 25°C chemsrc.com
(3E)-3-Dodecen-1-olHenry's Law Constant2.00 x 10-5 atm-m3/mole epa.gov

Adsorption/Desorption Behavior in Soil

The movement and availability of this compound in the terrestrial environment are largely controlled by its adsorption and desorption to soil particles. This behavior is critical for determining its potential for leaching into groundwater or being taken up by organisms. oecd.org The extent of adsorption is influenced by the properties of the chemical itself, such as its hydrophobicity, and the characteristics of the soil, including its organic carbon content, clay content, and pH. oecd.orgnih.govresearchgate.net

Table 2: Soil Adsorption Data for Long-Chain Alcohols

Compound/ClassParameterValueMobility ClassificationReference
C12 AlcoholSorption Distribution Coefficient (Kd)3,000 L/kgLow Mobility epa.gov
Oleyl Alcohol (C18 unsaturated)Estimated Soil Adsorption Coefficient (Koc)1.3 x 104Immobile nih.gov

Transformation Products and Their Environmental Fate

This compound is subject to biodegradation in the environment, a process that transforms it into other chemical species. The primary pathway for the breakdown of C12 alcohols involves oxidation. ethz.chnih.gov This process is initiated by alcohol dehydrogenase enzymes, which convert the alcohol to its corresponding aldehyde, in this case, 10-dodecenal. ethz.ch

The aldehyde is a transient intermediate and is further oxidized by aldehyde dehydrogenase to the corresponding carboxylic acid, 10-dodecenoic acid. ethz.chnih.gov This fatty acid can then enter the beta-oxidation pathway, where it is systematically broken down, ultimately yielding carbon dioxide and water. ethz.chnih.gov This complete degradation is known as ultimate biodegradation. chemsrc.com Studies on the degradation of sodium dodecyl sulfate (B86663), which proceeds through a 1-dodecanol (B7769020) intermediate, have established this sequential oxidation to dodecanal (B139956) and then dodecanoic acid. nih.gov This metabolic sequence is a well-understood fate for long-chain alcohols in the environment. csic.esethz.chnih.gov The environmental fate of these transformation products is generally short-lived as they are readily integrated into microbial metabolic pathways.

Table 3: Postulated Biodegradation Pathway of this compound

StepPrecursorTransformation ProductEnzyme/ProcessReference
1This compound10-DodecenalAlcohol Dehydrogenase ethz.chnih.gov
210-Dodecenal10-Dodecenoic AcidAldehyde Dehydrogenase ethz.chnih.gov
310-Dodecenoic AcidCO2 + H2Oβ-Oxidation ethz.chnih.gov

Advanced Analytical Techniques for Characterization of 10 Dodecen 1 Ol

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 10-dodecen-1-ol from other components, a critical step for its accurate identification and quantification.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The choice of detector is crucial and can be tailored to the specific analytical goal.

Flame Ionization Detector (FID): FID is a common and robust detector used for quantifying organic compounds. scribd.comdrawellanalytical.comresearchgate.net It provides a response that is proportional to the mass of carbon, making it suitable for determining the purity and concentration of this compound in a sample. scribd.comresearchgate.net For instance, GC-FID has been employed to monitor the incorporation of deuterium (B1214612) labels into fatty acids and alcohols, including dodecanol (B89629), in studies of pheromone biosynthesis. researchgate.net The technique is often used in conjunction with a non-polar column for the separation of various compounds, including long-chain alcohols. scribd.com

Electroantennographic Detection (EAD): When this compound is studied in the context of insect pheromones, GC-EAD is a powerful and highly selective technique. cnjournals.comscispace.comtandfonline.comnih.govscience.gov This method couples the separating power of GC with the biological detector of an insect's antenna. science.gov As compounds elute from the GC column, they are passed over the antenna, and any compound that elicits an olfactory response is detected as an electrical signal. science.gov This has been instrumental in identifying active pheromone components, including various dodecen-1-ol isomers, from complex natural extracts. scispace.comnih.govresearchgate.net For example, GC-EAD has been used to identify (Z)-7-dodecen-1-ol as a key pheromone component in the millet stem borer, Coniesta ignefusalis. scispace.com

The following table provides an overview of GC detectors used in the analysis of dodecenols:

DetectorPrincipleApplication for this compoundKey Advantages
Flame Ionization Detector (FID) Measures the current produced by the combustion of organic compounds in a hydrogen flame. scribd.comQuantitative analysis and purity assessment. researchgate.netHigh sensitivity to hydrocarbons, robust, and wide linear range.
Electroantennographic Detection (EAD) Uses an insect antenna as a biological detector to identify electrophysiologically active compounds. science.govIdentification of biologically active isomers in insect pheromone research. cnjournals.comscispace.comExtreme selectivity and sensitivity for behaviorally relevant compounds.

High-Performance Liquid Chromatography (HPLC) for Related Alcohols

While GC is more common for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of long-chain alcohols, particularly when dealing with non-volatile derivatives or complex matrices. researchgate.net Reversed-phase HPLC (RP-HPLC) is a frequently used mode for separating such compounds. researchgate.net Although direct HPLC analysis of this compound is less common, the technique is widely applied to other long-chain alcohols and their derivatives. researchgate.netresearchgate.net For instance, HPLC has been used to analyze polyprenols, which are long-chain isoprenoid alcohols, and to determine various alcohols in food and beverage samples. researchgate.netresearchgate.net The separation of geometric isomers of other dienyl alcohols, which can be challenging by GC, has been successfully achieved using HPLC. tandfonline.com

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. researchgate.netnih.govnih.govchemicalbook.comceitec.cz

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the double bond, the methylene (B1212753) group adjacent to the hydroxyl group, and the other methylene groups in the alkyl chain. researchgate.netnih.govrsc.org

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. researchgate.netceitec.cz In the ¹³C NMR spectrum of (E)-10-dodecen-1-ol, distinct signals would be observed for the two carbons of the double bond, the carbon bearing the hydroxyl group, and the various other carbon atoms in the chain. researchgate.net For example, published data for (E)-10-dodecenyl acetate (B1210297) shows signals for the double bond carbons around 124.5 ppm and 131.6 ppm. researchgate.net

The following table summarizes representative NMR data for a related dodecenol derivative:

NucleusChemical Shift (ppm) for (E)-10-Dodecenyl Acetate
¹³C17.9, 21.0, 26.8, 28.6, 29.1, 29.2, 29.4, 29.4, 29.6, 32.6, 64.6, 124.5, 131.6, 171.2 researchgate.net

Mass Spectrometry (MS) and GC-MS Coupling

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netlew.rorjptonline.orgnist.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.govrjptonline.orgnih.govmdpi.comnih.gov

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern provides structural clues. For example, in the mass spectrum of a related compound, 1-tert-butoxy-dodec-11-yne, a base peak at m/z 57, corresponding to the stable tertiary carbocation +C(CH₃)₃, is observed. lew.ro Similarly, the mass spectrum of (E)-10-dodecen-1-ol would exhibit characteristic fragments. researchgate.net GC-MS has been extensively used in the identification of insect pheromones, including various dodecenols and their derivatives. nih.govrjptonline.orgmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. lew.romdpi.com For this compound, the IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. It would also display absorptions corresponding to C-H stretching and bending vibrations, and a peak indicating the C=C double bond. mdpi.com For instance, in the synthesis of Z-10-dodecen-1-yl acetate, the disappearance of the characteristic vibration for the terminal triple bond (3280 cm⁻¹) was monitored by IR spectroscopy. lew.ro

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as conjugated systems. bbec.ac.inupi.edulkouniv.ac.inutoronto.calibretexts.org Since this compound contains an isolated double bond, it is expected to have a π → π* transition, but this absorption would occur at a shorter wavelength, likely in the far UV region. bbec.ac.in The presence of a hydroxyl group, an auxochrome, can cause a slight shift in the absorption wavelength. lkouniv.ac.in The choice of solvent is important in UV-Vis analysis as it can influence the position of absorption bands. bbec.ac.in

Electrophysiological Methods in Bioactivity Assessment

The bioactivity of semiochemicals like this compound is primarily determined by their interaction with the olfactory systems of insects. Electrophysiological methods provide direct measurements of the neural responses to such chemical stimuli, offering profound insights into their detection and processing.

Electroantennogram (EAG) Responses

The electroantennogram (EAG) is a technique used to measure the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. usda.gov It serves as a crucial tool for screening the bioactivity of compounds like this compound, which may function as a pheromone or kairomone. The EAG response represents the composite receptor potential of numerous olfactory sensory neurons (OSNs). usda.gov

When an antenna is exposed to a plume containing an active compound, the molecules diffuse through pores in the sensory hairs (sensilla) and bind to odorant receptor proteins on the dendrites of OSNs. nih.gov This interaction initiates a depolarization, generating a voltage change that is recorded by two electrodes, one inserted at the base and one at the tip of the antenna. mdpi.com The magnitude of the EAG response is generally proportional to the concentration of the odorant and the sensitivity of the antenna to that specific compound. usda.gov

Research on related dodecen-1-ol isomers demonstrates the utility of EAG in differentiating the bioactivity of structural variants. For instance, studies on the Oriental fruit moth, Grapholita molesta, have shown distinct EAG responses to (Z)-8-dodecen-1-ol and (E)-8-dodecen-1-yl acetate, which are components of its sex pheromone blend. scielo.org.co While specific EAG data for this compound is not extensively documented in the provided results, the methodology remains a primary step in assessing its potential as an insect attractant or repellent. Comparative EAG studies are essential to determine its activity relative to other known semiochemicals. For example, in the larch casebearer moth, Coleophora laricella, (Z)-5-decen-1-ol was found to be 30 to 300 times more effective than other tested alkenols in eliciting EAG responses.

Table 1: Illustrative EAG Response Comparison for Isomeric Pheromones

This table illustrates the type of data generated from EAG experiments, showing differential antennal responses to various pheromone components in a specific insect species.

CompoundInsect SpeciesMean EAG Response (mV)
(Z)-8-Dodecen-1-olGrapholita molesta1.8 ± 0.2
(E)-8-Dodecen-1-yl acetateGrapholita molesta2.5 ± 0.3
(Z)-8-Dodecen-1-yl acetateGrapholita molesta3.1 ± 0.4

Single Sensillum Recordings for Receptor Neuron Specificity

To deconstruct the global antennal response measured by EAG, Single Sensillum Recording (SSR) is employed. This powerful technique allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. wikipedia.org SSR provides detailed information about the specificity, sensitivity, and response dynamics of distinct neuron classes, which is crucial for understanding how a compound like this compound is encoded at the periphery of the olfactory system. nih.govwikipedia.org

The SSR procedure involves inserting a sharpened tungsten or glass recording electrode through the cuticle of a sensillum to make contact with the sensillum lymph, while a reference electrode is placed elsewhere in the insect's body, often the eye. nih.govwikipedia.org The activity of the one to four OSNs typically housed within a sensillum can be recorded. nih.gov These neurons often exhibit different spike amplitudes, allowing their individual responses to an odorant stimulus to be distinguished through spike sorting software. nih.govnih.gov

SSR is instrumental in creating a functional map of the antenna, identifying which specific neurons respond to this compound, and characterizing their response profile. For example, some neurons might be narrowly tuned to this compound, while others might respond more broadly to a range of C12 alcohols. This technique can reveal the existence of specific receptor neurons for this compound, providing direct evidence of its role as a semiochemical. wikipedia.org Studies on other insects have successfully used SSR to identify neurons that respond specifically to pheromone components versus those that respond to general plant volatiles. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental techniques by providing a theoretical framework for understanding the properties and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.io In the context of this compound, DFT calculations can predict a variety of electronic properties that are fundamental to its chemical behavior and biological activity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). nih.gov

DFT methods, such as the popular B3LYP functional, calculate the energy of a molecule based on its electron density, which is computationally less expensive than traditional wave-function-based methods while still providing a high level of accuracy. github.iouni-muenchen.deq-chem.com The outputs of these calculations offer insights into the molecule's reactivity. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. The MESP map visualizes the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for intermolecular interactions, such as the binding of this compound to a receptor protein. nih.gov While specific DFT studies on this compound were not prominent in the search results, research on analogous molecules like trans-2-dodecen-1-ol trifluoroacetate (B77799) has utilized DFT to calculate total energies and analyze frontier orbitals to understand their molecular stability and potential binding sites. nih.gov

Table 2: Key Electronic Properties of this compound Predictable by DFT

This table outlines the electronic properties of this compound that can be determined using DFT calculations and their significance.

PropertySignificance
Total EnergyIndicates the overall stability of the molecule's conformation.
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP)Maps regions of positive and negative charge, predicting sites for non-covalent interactions.

Conformation Analysis and Reactivity Prediction

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. numberanalytics.com Conformation analysis involves identifying the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. numberanalytics.comcam.ac.uk This analysis is critical because only specific conformers may fit into the binding pocket of an olfactory receptor.

Computational methods, often beginning with molecular mechanics (MM) force fields followed by higher-level quantum calculations like DFT, are used to explore the potential energy surface of the molecule. frontiersin.org By systematically rotating the single bonds in the aliphatic chain of this compound, a multitude of conformations can be generated. The energy of each conformation is then calculated to identify the most stable (lowest energy) conformers. csic.es

The results of a conformational analysis can predict the most likely shape of this compound in a biological environment. This structural information is vital for predicting its reactivity and how it will interact with other molecules. numberanalytics.com For instance, the accessibility of the hydroxyl group and the orientation of the double bond, which are key features for receptor binding, are determined by the molecule's conformation. frontiersin.org This understanding is a cornerstone of modern drug and pheromone design. numberanalytics.com

Future Research Directions and Unexplored Avenues for 10 Dodecen 1 Ol

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 10-dodecen-1-ol is crucial for its application in insect pest management, as different isomers can elicit varied biological responses. Future research should focus on developing more efficient and highly stereoselective synthetic methods.

Current and Future Synthetic Approaches:

MethodDescriptionPotential Advancements
Wittig Reaction A common method for creating the carbon-carbon double bond with some control over stereochemistry.Development of new phosphonium (B103445) ylides and reaction conditions to achieve higher Z/E isomer ratios.
Cross-Metathesis Reactions involving ethylene (B1197577) and unsaturated fatty esters can produce terminally unsaturated alcohols like this compound. google.comExploration of new catalysts to improve reaction efficiency and selectivity for specific isomers.
Organoborane Chemistry The use of organoboranes can provide a high degree of stereochemical control in the synthesis of alkenols. pherobase.comDesigning novel borane (B79455) reagents and catalytic systems for more direct and atom-economical syntheses.
Enzymatic Synthesis The use of enzymes offers high specificity, potentially reducing the need for protecting groups and leading to greener synthetic routes. acs.orgScreening and engineering of enzymes for the specific synthesis of this compound isomers.

A notable synthesis of (E)-10-dodecenyl acetate (B1210297) and its corresponding alcohol, (E)-10-dodecen-1-ol, has been achieved starting from 1,9-nonandiol, employing a combination of classical and modern organic synthesis techniques. researchgate.net This highlights the potential for creating simple and effective stereoselective syntheses. researchgate.net

Advanced Understanding of Mechanistic Organic Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can lead to more efficient and controlled chemical processes. Future research should aim to elucidate the intricate details of these transformations.

Key Mechanistic Areas for Investigation:

Palladium-Catalyzed Reactions: Investigating the mechanism of palladium-catalyzed coupling and migration reactions could lead to the development of more efficient synthetic routes for long-chain unsaturated alcohols. acs.org

Oxidation of Allylic Alcohols: Studying the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide can provide greener synthetic alternatives. rsc.orgrsc.org

anses.franses.fr-Sigmatropic Rearrangements: Further exploration of rearrangements of allylic dithiocarbamates could yield novel stereoselective pathways to alkenol pheromones. pherobase.com

Refined Elucidation of Pheromonal Action Mechanisms Beyond Receptor Binding

While it is known that pheromones like this compound bind to specific olfactory receptors in insects, the downstream signaling pathways and ultimate behavioral responses are not fully understood. Future research should move beyond simple receptor binding studies to explore the entire pheromonal action cascade.

Unexplored Areas in Pheromone Action:

Post-Receptor Signaling: Investigating the intracellular signaling cascades that are triggered after pheromone-receptor binding.

Neural Processing: Mapping the neural circuits in the insect brain that process pheromone signals and translate them into specific behaviors.

Context-Dependent Responses: Understanding how environmental and physiological factors influence an insect's response to pheromones.

Pheromone Blends: The sex pheromones of many moth species are complex blends of several compounds, including acetates and alcohols like (Z)-8-dodecen-1-ol. nih.gov The precise role of each component and their synergistic effects in eliciting a behavioral response is a critical area for further study. nih.govresearchgate.net

Research on various Dendrolimus species has revealed that the binding affinity of pheromone-binding proteins (PBPs) can be inversely proportional to the concentration of a particular pheromone component in the blend, suggesting a mechanism for recognizing minor components. frontiersin.orgnih.gov

Innovative Applications in Sustainable Materials and Green Chemistry

The principles of green chemistry encourage the use of renewable feedstocks and the design of environmentally benign products. gy4es.orgresearchgate.net Long-chain unsaturated alcohols like this compound, which can be derived from natural sources, are promising candidates for the development of sustainable materials. google.comfalconediting.com

Potential Green Chemistry Applications:

Bio-based Polymers: Investigating the polymerization of this compound and its derivatives to create biodegradable plastics and other sustainable materials. gy4es.org

Surfactants: C10-C12 monounsaturated alcohols and their derivatives can be used to produce surfactants for various applications. google.com

Flavoring Agents: Some derivatives, such as E-10-Dodecen-1-ol propionate (B1217596), have potential use as flavoring agents. rjptonline.org

Renewable Feedstocks: Utilizing biomass and agricultural residues as starting materials for the synthesis of this compound aligns with the green chemistry goal of using renewable resources. researchgate.netfalconediting.com

Comprehensive Environmental Risk Assessment Methodologies

As the use of semiochemicals like this compound in agriculture increases, it is imperative to develop comprehensive methods for assessing their environmental risks. anses.frregulations.gov While straight-chain lepidopteran pheromones (SCLPs) are generally considered to have low toxicity and dissipate rapidly in the environment, a thorough understanding of their environmental fate and potential ecotoxicological effects is necessary. regulations.goveuropa.eu

Future Research Focus for Risk Assessment:

Environmental Fate: Detailed studies on the degradation pathways and persistence of this compound in soil and water.

Non-Target Organism Effects: Assessing the potential impact of this compound on beneficial insects and other non-target organisms.

Sub-lethal Effects: Investigating potential sub-lethal effects on aquatic organisms, even at low concentrations. researchgate.net

Exposure Modeling: Developing more accurate models to predict the environmental concentrations of SCLPs resulting from different application methods. regulations.gov

Integration of Multi-Omics Approaches in Bioactivity Research

The application of "multi-omics" approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of the biological activity of this compound. unige.chomu.edu.trnih.gov

Potential Insights from Multi-Omics Studies:

Gene Expression Profiling: Identifying genes that are up- or down-regulated in response to pheromone exposure can reveal the molecular pathways involved in chemoreception. nih.gov

Proteomic Analysis: Characterizing changes in the proteome of olfactory neurons upon pheromone stimulation can identify key proteins in the signaling cascade. nih.gov

Metabolomic Profiling: Analyzing changes in the metabolome can provide insights into the physiological response to pheromone perception. nih.gov

Systems Biology: Integrating multi-omics data can help to construct comprehensive models of the entire pheromone response system, from molecule to behavior.

These advanced analytical techniques can help to unravel the complex molecular mechanisms and signaling pathways associated with the action of this compound. semanticscholar.org

Bridging Fundamental Chemical Science with Applied Technologies

A key future direction is to translate fundamental research on this compound into practical and innovative technologies. This requires a strong connection between basic chemical science and applied research and development.

Areas for Technological Advancement:

Improved Pest Management Formulations: Developing novel formulations for the controlled release of this compound and other pheromones to enhance their efficacy and longevity in the field. greenbook.netgreenbook.net

Biosensors: Creating highly sensitive and selective biosensors for the detection of this compound, which could be used for pest monitoring.

Industrial Scale-up of Green Syntheses: Translating laboratory-scale green synthetic methods into economically viable industrial processes. mdpi.comcambridgescholars.com

New Applications in Other Fields: Exploring the potential of this compound and its derivatives in areas beyond pest management, such as the fragrance and materials industries. mdpi.com

Q & A

Q. How can interdisciplinary approaches integrate this compound’s physicochemical data into computational toxicity models?

  • Combine QSAR (Quantitative Structure-Activity Relationship) models with experimental logP (partition coefficient) and reactivity data. Validate predictions using in silico tools like EPA’s ECOSAR and cross-reference with in vitro assays .

Safety and Compliance

Q. What engineering controls are critical for large-scale handling of this compound to prevent occupational exposure?

  • Install closed-system reactors, emergency showers, and eyewash stations. Monitor airborne concentrations via real-time sensors and enforce PPE protocols (e.g., respirators with organic vapor cartridges) .

Q. How can researchers align disposal practices for this compound with green chemistry principles?

  • Neutralize waste using approved solvents (e.g., ethanol for small quantities) and incinerate via licensed facilities. Avoid aqueous discharge; consult SDS Section 13 (Ecological Information) for region-specific regulations .

Data Reporting and Peer Review

Q. What are common pitfalls in reporting this compound’s spectral data, and how can they be avoided?

  • Avoid omitting integration values or splitting patterns in NMR reports. Provide raw GC-MS chromatograms with baseline correction and retention indices. Use IUPAC nomenclature for peak assignments and disclose software settings (e.g., resolution parameters) .

Q. How should researchers address reviewer concerns about contradictory reactivity data in manuscripts?

  • Acknowledge limitations in the discussion section, propose mechanistic hypotheses for discrepancies, and include supplemental data (e.g., reaction kinetics under varying conditions). Cite precedents from similar compounds to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.